Cas no 108648-07-3 (Purpureaside C)

Purpureaside C structure
Purpureaside C structure
Nom du produit:Purpureaside C
Numéro CAS:108648-07-3
Le MF:C35H46O20
Mégawatts:786.727753162384
CID:188100
PubChem ID:11953944

Purpureaside C Propriétés chimiques et physiques

Nom et identifiant

    • [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan
    • b-D-Glucopyranoside,2-(3,4-dihydroxyphenyl)ethyl O-6-deoxy-a-L-mannopyranosyl-(1&reg
    • Purpureaside C
    • 6)]-, 4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate] (9CI)
    • Echinacoside
    • AK168236
    • [6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate
    • CID 4484390
    • BCP18131
    • DTXSID00474626
    • [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-tetrahydropyran-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
    • MS-31440
    • [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
    • HY-N4148
    • (2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-({[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-4-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
    • Q27108125
    • CS-0032235
    • 108648-07-3
    • CHEBI:8644
    • C10488
    • ((2R,3R,4R,5R,6R)-6-(2-(3,4-dihydroxyphenyl)ethoxy)-5-hydroxy-2-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl)oxymethyl)-4-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-tetrahydropyran-3-yl) (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
    • DA-67018
    • ((2R,3R,4R,5R,6R)-6-(2-(3,4-dihydroxyphenyl)ethoxy)-5-hydroxy-2-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxymethyl)-4-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl) (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
    • DTXCID90425440
    • Piscine à noyau: 1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3
    • La clé Inchi: FSBUXLDOLNLABB-UHFFFAOYSA-N
    • Sourire: O(C1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])[H])O1)O[H])O[H])O[H])C1([H])C([H])(C([H])(OC([H])([H])C([H])([H])C2C([H])=C([H])C(=C(C=2[H])O[H])O[H])OC([H])(C([H])([H])OC2([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O2)O[H])O[H])O[H])C1([H])OC(C([H])=C([H])C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])=O)O[H]

Propriétés calculées

  • Qualité précise: 786.258244g/mol
  • Charge de surface: 0
  • XLogP3: -2.1
  • Nombre de donneurs de liaisons hydrogène: 12
  • Nombre de récepteurs de liaison hydrogène: 20
  • Nombre de liaisons rotatives: 14
  • Masse isotopique unique: 786.258244g/mol
  • Masse isotopique unique: 786.258244g/mol
  • Surface topologique des pôles: 324Ų
  • Comptage des atomes lourds: 55
  • Complexité: 1230
  • Comptage atomique isotopique: 0
  • Nombre de stéréocentres atomiques définis: 15
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 1
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'unités de liaison covalente: 1
  • Poids moléculaire: 786.7

Propriétés expérimentales

  • Couleur / forme: Powder
  • Dense: 1.66±0.1 g/cm3 (20 ºC 760 Torr),
  • Point de fusion: No data available
  • Point d'ébullition: 1062.7±65.0 °C at 760 mmHg
  • Point d'éclair: 327.9±27.8 °C
  • Indice de réfraction: 1.698
  • Solubilité: Légèrement soluble (3,1 G / l) (25 ºC),
  • Le PSA: 324.44000
  • Le LogP: -3.19170
  • Pression de vapeur: 0.0±0.3 mmHg at 25°C

Purpureaside C PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce51958-5mg
Purpureaside C
108648-07-3 98%
5mg
¥3120.00 2023-09-07
Chengdu Biopurify Phytochemicals Ltd
BP1765-10mg
Purpureaside C
108648-07-3 98%
10mg
$290 2023-09-20
eNovation Chemicals LLC
Y1246297-1mg
Purpureaside C
108648-07-3 99%
1mg
$500 2024-06-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0054-200 mg
Purpureaside C
108648-07-3
200mg
¥36000.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P884622-10mg
Purpureaside C
108648-07-3 ≥98%
10mg
¥6,053.40 2022-01-13
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0054-50 mg
Purpureaside C
108648-07-3
50mg
¥16000.00 2022-04-26
eNovation Chemicals LLC
Y1246297-10mg
Purpureaside C
108648-07-3 99%
10mg
$1360 2024-06-07
TargetMol Chemicals
TQ0054-1 mg
Purpureaside C
108648-07-3 97.42%
1mg
¥ 2,217 2023-07-10
TargetMol Chemicals
TQ0054-1 mL * 10 mM (in DMSO)
Purpureaside C
108648-07-3 97.42%
1 mL * 10 mM (in DMSO)
¥ 5190 2023-09-15
1PlusChem
1P008ZB0-10mg
Purpureaside C
108648-07-3 99%
10mg
$941.00 2023-12-26

Articles recommandés

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:108648-07-3)Purpureaside C
A1199952
Pureté:99%
Quantité:10mg
Prix ($):724.0